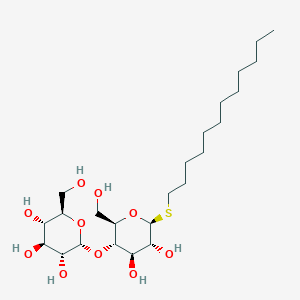

Dodecyl b-D-thiomaltopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZYJQRGFMDCX-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301197267 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-58-6 | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the critical micelle concentration of Dodecyl b-D-thiomaltopyranoside?

An In-Depth Technical Guide to the Critical Micelle Concentration of Dodecyl β-D-thiomaltopyranoside

Authored by: Gemini, Senior Application Scientist

Abstract

Dodecyl β-D-thiomaltopyranoside is a non-ionic surfactant widely employed in the fields of biochemistry and drug development, particularly for the solubilization, stabilization, and crystallization of membrane proteins. A pivotal parameter governing its application is the Critical Micelle Concentration (CMC), the threshold concentration at which individual surfactant molecules (monomers) self-assemble into ordered aggregates known as micelles. Understanding and accurately determining the CMC is paramount for designing experiments, ensuring reproducibility, and optimizing formulation protocols. This guide provides a detailed exploration of the CMC of Dodecyl β-D-thiomaltopyranoside, the underlying physical chemistry of micellization, and robust, field-proven methodologies for its empirical determination.

Introduction to Dodecyl β-D-thiomaltopyranoside: Structure and Significance

Dodecyl β-D-thiomaltopyranoside is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[1][2] Its structure consists of:

-

A Hydrophilic Headgroup: A thiomaltose (a disaccharide) unit, which is polar and readily interacts with aqueous environments.

-

A Hydrophobic Tail: A twelve-carbon alkyl chain (dodecyl group) that is nonpolar and repelled by water.

This dual nature is the driving force behind its surfactant properties and its utility in membrane protein research. It is considered a gentle but effective detergent, capable of disrupting lipid-lipid and lipid-protein interactions to extract proteins from their native membrane environment while often preserving their native structure and biological activity.[3]

The Physical Chemistry of Micellization

In an aqueous solution at low concentrations, Dodecyl β-D-thiomaltopyranoside exists as individual monomers. These monomers can adsorb at interfaces, such as the air-water interface, reducing the surface tension of the solution.[4]

As the concentration of the surfactant is increased, the system seeks to minimize its free energy. The primary energetic penalty comes from the unfavorable interaction between the hydrophobic dodecyl tails and the surrounding water molecules (the hydrophobic effect). To overcome this, the monomers begin to self-assemble.[5][6] The hydrophobic tails cluster together to form a nonpolar core, shielded from the water, while the hydrophilic thiomaltose headgroups form an outer shell, maintaining favorable contact with the aqueous phase.[1][7] This spontaneous formation of spherical aggregates is known as micellization.[7]

The Critical Micelle Concentration (CMC) is the specific surfactant concentration at which this micelle formation begins.[4] Above the CMC, the concentration of free monomers in the solution remains relatively constant, and any additionally added surfactant molecules predominantly form new micelles.[4][8] This transition point is marked by abrupt changes in several physicochemical properties of the solution, which forms the basis for its experimental determination.[9] Knowledge of the CMC is crucial as it often defines the effective concentration range for applications like protein solubilization.[4]

Quantitative Data: CMC of Dodecyl β-D-thiomaltopyranoside

The CMC is a fundamental property of a surfactant under specific conditions. For Dodecyl β-D-thiomaltopyranoside, the value is established in the literature.

| Parameter | Value | Source |

| Chemical Formula | C₂₄H₄₆O₁₀S | [10][11] |

| Molecular Weight | 526.68 g/mol | [10][11] |

| Critical Micelle Concentration (CMC) | ~0.05 mM (in H₂O) | [12] |

Note: The CMC can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other solutes. For ionic surfactants, added salts can significantly decrease the CMC; while the effect is less pronounced for non-ionic surfactants like Dodecyl β-D-thiomaltopyranoside, it should be considered in buffered solutions.[9][13]

Methodologies for CMC Determination

Several robust experimental techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant, the required precision, and available instrumentation. We will detail two of the most common and reliable methods: Surface Tensiometry and Fluorescence Spectroscopy.

Surface Tensiometry

Principle of Causality: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, surface tension decreases until the interface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains nearly constant.[4][14] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[14][15]

Experimental Workflow: CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Detailed Protocol: Du Noüy Ring Method

-

Stock Solution Preparation: Accurately weigh Dodecyl β-D-thiomaltopyranoside and dissolve it in high-purity, deionized water to create a stock solution at a concentration significantly above the expected CMC (e.g., 5 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. It is advisable to use a logarithmic spacing of concentrations to effectively capture the pre- and post-micellar regions.[15]

-

Instrument Calibration: Calibrate the force tensiometer according to the manufacturer's specifications.

-

Probe Cleaning: The platinum-iridium Du Noüy ring must be meticulously cleaned before each measurement to remove any contaminants. This is typically achieved by rinsing with a solvent (e.g., ethanol or acetone) followed by flaming the ring to a red heat.[15]

-

Measurement:

-

Pour the sample solution into a clean vessel.

-

Lower the tensiometer platform to submerge the ring in the liquid.

-

Slowly raise the ring through the liquid-air interface. The instrument measures the force required to pull the ring from the surface.[15]

-

Record the maximum force, which the instrument's software uses to calculate the surface tension, applying necessary correction factors.[15]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will show two distinct linear portions.[15] The first shows a steep decline in surface tension with increasing concentration. The second, occurring at concentrations above the CMC, shows a plateau where surface tension is relatively constant.[4]

-

The CMC is determined from the intersection of the two extrapolated linear lines.[15]

-

Fluorescence Spectroscopy

Principle of Causality: This highly sensitive method utilizes a hydrophobic fluorescent probe (e.g., pyrene, Nile Red) that has different fluorescence properties in polar versus non-polar environments.[14][16] In the surfactant solution below the CMC, the probe resides in the polar aqueous environment. When micelles form, the hydrophobic probe preferentially partitions into the non-polar, hydrocarbon-like core of the micelles.[8] This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum (e.g., an increase in fluorescence intensity or a shift in emission wavelength), which can be correlated with surfactant concentration.[17]

Conceptual Model: Micelle Formation and Probe Partitioning

Caption: Hydrophobic probe partitioning upon micelle formation.

Detailed Protocol: Pyrene Probe Method

-

Stock Solution Preparation:

-

Prepare a stock solution of Dodecyl β-D-thiomaltopyranoside (e.g., 5 mM) in deionized water.

-

Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 0.1 mM).[16]

-

-

Sample Preparation:

-

Prepare a series of vials with varying concentrations of the surfactant by diluting the stock solution.

-

To each vial, add a small, fixed aliquot of the pyrene stock solution. The final concentration of pyrene should be very low to avoid self-quenching.[16]

-

Gently mix and allow the acetone to evaporate completely, leaving the pyrene probe dispersed in the surfactant solutions.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the pyrene probe at a suitable wavelength (typically ~335 nm).

-

Record the emission spectrum. The pyrene monomer exhibits several vibronic peaks. The intensities of the first peak (I₁) at ~375 nm and the third peak (I₃) at ~390 nm are particularly sensitive to the polarity of the probe's environment.[16]

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities of the first and third peaks (I₁/I₃) for each surfactant concentration.

-

Plot the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

-

A sigmoidal curve is typically observed.[8] At low concentrations, the I₁/I₃ ratio is high, reflecting the polar aqueous environment. As micelles form and pyrene partitions into the nonpolar core, the ratio decreases sharply before leveling off at a lower value.

-

The CMC is determined from the midpoint of this sigmoidal transition.[8][16]

-

Conclusion

The critical micelle concentration is an indispensable parameter for any researcher or formulation scientist working with Dodecyl β-D-thiomaltopyranoside. With a CMC of approximately 0.05 mM, this surfactant is highly efficient at forming the micellar structures necessary for solubilizing membrane proteins at low concentrations. The methodologies of surface tensiometry and fluorescence spectroscopy provide robust and reliable means for its empirical determination. A thorough understanding of the principles behind micellization and the meticulous application of these experimental protocols are essential for achieving reproducible and optimized results in research and development.

References

- Mechanism of Surfactant Micelle Formation. (n.d.). Langmuir - ACS Publications.

- What is the mechanism of micelle formation and how does it relate to surfactants? (n.d.). TutorChase.

- Micelle formation mechanism: Significance and symbolism. (2025, July 31). Filo.

- Explain the mechanism of micelle formation. (2021, January 1). Filo.

- Micelle Formation: Definition & Mechanism. (2024, September 5). StudySmarter.

- Methods to Determine Critical Micelle Concentration (CMC). (n.d.). Alfa Chemistry.

- Application Note and Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC) using the Du Noüy Ring. (n.d.). Benchchem.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent.

- Dodecyl b-D-thiomaltopyranoside. (n.d.). Biosynth.

- Method for Measurement of Critical Micelle Concentration. (n.d.). Just Agriculture.

- Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (2022). PubMed.

- Determination of the critical micellar concentration of a detergent using a fluorescent probe. (n.d.). Smart_Drugs Teacher Guide.

- Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific.

- n-Dodecyl-beta-D-maltoside. (n.d.). Biosynth.

- n-dodecyl−b−d-thiomaltopyranoside, anagrade. (n.d.). Anatrace.

- Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (1997). ResearchGate.

- Dodecyl b-D-thiomaltopyranoside. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Explain the mechanism of micelle formation. | Filo [askfilo.com]

- 3. biosynth.com [biosynth.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Micelle formation mechanism: Significance and symbolism [wisdomlib.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. scbt.com [scbt.com]

- 12. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 13. justagriculture.in [justagriculture.in]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mattersofmatter.eu [mattersofmatter.eu]

An In-depth Technical Guide to the Structure of Dodecyl β-D-thiomaltopyranoside (DTM) Micelles for Researchers and Drug Development Professionals

Introduction: Dodecyl β-D-thiomaltopyranoside (DTM) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development, particularly for the solubilization, stabilization, and structural analysis of membrane proteins. Its efficacy stems from its amphipathic nature, possessing a hydrophilic maltose headgroup and a hydrophobic dodecyl tail.[1] This structure allows DTM to form micelles in aqueous solutions, which are colloidal aggregates that can encapsulate membrane proteins, mimicking their native lipid bilayer environment.[2][3] Understanding the architecture of these micelles is paramount for optimizing experimental conditions and for the rational design of protein-detergent complexes. This guide provides a comprehensive technical overview of the structure of DTM micelles, from the fundamental principles of their formation to the advanced techniques used for their characterization.

I. The Dodecyl β-D-thiomaltopyranoside Molecule: The Building Block of the Micelle

Dodecyl β-D-thiomaltopyranoside is a synthetic glycosidic surfactant.[1] Its molecular structure consists of:

-

A Hydrophobic Tail: A twelve-carbon alkyl chain (dodecyl group) that is repelled by water.

-

A Hydrophilic Headgroup: A thiomaltopyranoside group, which is a disaccharide composed of two glucose units linked by a sulfur atom. This bulky and polar headgroup readily interacts with water.

The presence of a sulfur atom in the glycosidic linkage (thio-ether bond) distinguishes DTM from its close analog, Dodecyl β-D-maltopyranoside (DDM), which has an oxygen atom in the same position. This substitution can subtly influence the detergent's properties, including its chemical stability and interaction with proteins.

II. Thermodynamics of DTM Micellization: A Self-Assembly Process

The formation of micelles is a spontaneous process that occurs when the concentration of the detergent in a solution reaches a critical value known as the Critical Micelle Concentration (CMC) .[4] Below the CMC, DTM molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to self-assemble into micelles.[4] This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the detergent and the surrounding water molecules.[5][6]

The key thermodynamic parameters governing micellization include:

-

Gibbs Free Energy of Micellization (ΔGmic): This is the primary determinant of the spontaneity of micelle formation. A negative ΔGmic indicates a favorable process.

-

Enthalpy of Micellization (ΔHmic): This represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the temperature and the specific detergent.[5]

-

Entropy of Micellization (ΔSmic): The major driving force for micellization is a large positive entropy change, primarily due to the release of ordered water molecules from around the hydrophobic tails of the detergent monomers.[5][6]

The CMC is a crucial parameter for any experiment involving detergents. For DTM, the CMC in water is approximately 0.05 mM .[7][8]

Workflow for Determining the Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Caption: Workflow for the experimental determination of the Critical Micelle Concentration (CMC).

III. Structural Characteristics of DTM Micelles

Above the CMC, DTM monomers assemble into micelles, each composed of a specific number of molecules known as the aggregation number (Nagg) . For DTM, the aggregation number in water is approximately 126 .[7]

| Property | Value | Source |

| Molecular Weight | 526.68 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~0.05 mM | [7][8] |

| Aggregation Number (Nagg) | ~126 | [7] |

The shape and size of micelles are critical for their function, particularly in membrane protein research. While detailed structural studies specifically on DTM micelles are less common than for its oxygen-linked counterpart, DDM, we can infer many of their properties from studies on DDM and other non-ionic detergents.

The shape of a micelle is influenced by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail. For many non-ionic detergents with bulky headgroups like DTM, the micelles are generally considered to be globular , often modeled as spheres or oblate/prolate ellipsoids.[9][10][11]

The internal structure of a DTM micelle consists of:

-

A Hydrophobic Core: Formed by the aggregation of the dodecyl tails, creating a non-polar, oil-like microenvironment.

-

A Hydrophilic Shell: Composed of the bulky thiomaltopyranoside headgroups, which are hydrated and form the interface with the bulk aqueous solution.

The size of the micelle is a function of the aggregation number and the molecular weight of the DTM monomer. The hydrodynamic radius (Rh) of the micelle, which includes the hydrated layer, can be measured using techniques like Dynamic Light Scattering (DLS).

IV. Experimental Techniques for Characterizing DTM Micelle Structure

A variety of biophysical techniques can be employed to elucidate the structure of DTM micelles.[12][13]

A. Scattering Techniques: Probing Size and Shape

-

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These are powerful techniques for determining the overall shape, size, and internal structure of micelles in solution.[13][14] By analyzing the scattering pattern of X-rays or neutrons, one can obtain information about the radius of gyration, the shape of the micelle (e.g., spherical, ellipsoidal), and the electron or neutron scattering length density profile, which can reveal details about the core-shell structure.[10][14]

Experimental Protocol: Small-Angle X-ray Scattering (SAXS) for Micelle Characterization

-

Sample Preparation: Prepare a solution of DTM at a concentration significantly above its CMC (e.g., 10-50 mM) in a suitable buffer. A matched buffer blank is also required for background subtraction.

-

Data Collection: Collect SAXS data at a synchrotron source for optimal signal-to-noise.[15] The sample and buffer are exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector.

-

Data Reduction: The 2D scattering pattern is radially averaged to generate a 1D scattering profile of intensity (I) versus the scattering vector (q). The buffer scattering is then subtracted from the sample scattering.

-

Data Analysis:

-

Guinier Analysis: At very low q, the scattering data can be used to determine the radius of gyration (Rg) of the micelle.

-

Pair-Distance Distribution Function (P(r)): This function provides information on the distribution of distances between all pairs of electrons within the micelle, revealing its shape and maximum dimension (Dmax).

-

Model Fitting: The scattering data can be fitted to theoretical models for different shapes (e.g., sphere, ellipsoid) to determine the dimensions and aggregation number of the micelle.[14]

-

-

-

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles.[16] This information is used to determine the diffusion coefficient of the micelles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[17] DLS is a relatively quick and accessible method for assessing the average size and size distribution of micelles.[16][18]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Dynamics and Interactions

NMR spectroscopy is a versatile tool for studying micelle structure and dynamics at the atomic level.[19][20]

-

Chemical Shift Analysis: Changes in the chemical shifts of the detergent's protons upon micellization can be used to determine the CMC and to probe the local environment of different parts of the DTM molecule within the micelle.[21][22]

-

Diffusion-Ordered Spectroscopy (DOSY): This NMR technique separates the signals of different species based on their diffusion coefficients. It can be used to measure the self-diffusion of the micelles and any solubilized molecules, providing information on micelle size and binding interactions.[22]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide information about the spatial proximity of protons, which can be used to determine the conformation and packing of the DTM molecules within the micelle.

Logical Flow of Micelle Characterization Techniques

Caption: Logical workflow for the comprehensive characterization of DTM micelles.

V. Factors Influencing DTM Micelle Structure

The structure of DTM micelles is not static and can be influenced by various environmental factors:

-

Temperature: Temperature can affect the CMC, aggregation number, and shape of micelles. For some non-ionic detergents, an increase in temperature can lead to an increase in micelle size.[23]

-

Ionic Strength: The addition of salt can decrease the CMC and increase the aggregation number of non-ionic detergents by reducing the hydration of the headgroups and promoting closer packing.

-

Presence of Additives: The incorporation of other molecules, such as lipids or the target membrane protein itself, into the micelle will alter its size, shape, and overall properties.

VI. The Role of DTM Micelles in Membrane Protein Research

DTM is a valuable tool for the study of membrane proteins due to the properties of its micelles.[24] The non-ionic nature of DTM makes it a "gentle" detergent that can often solubilize membrane proteins while preserving their native structure and function.[25][26] The DTM micelles provide a hydrophobic environment for the transmembrane domains of the protein, while the hydrophilic headgroups interact with the aqueous solvent and the extramembranous domains of the protein. The size and stability of DTM micelles are critical for the success of downstream applications such as:

-

Protein Purification: DTM is widely used to extract membrane proteins from the cell membrane and keep them soluble during purification.[2]

-

Structural Biology: DTM is a popular detergent for the crystallization of membrane proteins for X-ray crystallography and for sample preparation for cryo-electron microscopy (cryo-EM).[27]

-

Biophysical and Functional Assays: DTM micelles provide a suitable environment for studying the activity and ligand binding properties of membrane proteins.

A thorough understanding of the structure of Dodecyl β-D-thiomaltopyranoside micelles is essential for their effective use in research and drug development. These self-assembled structures provide a versatile platform for the study of challenging biological macromolecules like membrane proteins. By employing a combination of experimental techniques, researchers can gain detailed insights into the size, shape, and dynamics of DTM micelles, enabling the optimization of experimental protocols and the generation of high-quality data. The continued investigation of the properties of DTM and other novel detergents will undoubtedly advance our ability to unravel the complexities of membrane protein biology.

References

-

National Institutes of Health (NIH). Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC. [Link]

-

Ji, Y., et al. NMR Study of Surfactant Micelle Shape Transformation with Concentration. Acta Physico-Chimica Sinica. [Link]

-

National Institutes of Health (NIH). Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC. [Link]

-

ResearchGate. How to characterize micelles?. [Link]

-

Micelle formation, structures, and metrology of functional metal nanoparticle compositions. [Link]

-

Journal of the American Chemical Society. Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids. [Link]

-

MP Biomedicals. TECHNICAL INFORMATION. [Link]

-

National Institutes of Health (NIH). Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins - PMC. [Link]

-

Computational Biophysics Group. Small-Angle X‑ray Scattering Curves of Detergent Micelles: Effects of Asymmetry, Shape Fluctuations, Disorder, and Atomic Details. [Link]

-

MDPI. Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. [Link]

-

National Institutes of Health (NIH). High-throughput stability screening for detergent-solubilized membrane proteins. [Link]

-

ResearchGate. NMR spectroscopy of micelles and related systems | Request PDF. [Link]

-

PubMed Central. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. [Link]

-

AZoM. How to Measure Surfactants Structure. [Link]

-

ResearchGate. Structural Properties of β-Dodecylmaltoside and C 12 E 6 Mixed Micelles. [Link]

-

PubMed. Structural properties of beta-dodecylmaltoside and C12E6 mixed micelles. [Link]

-

NovoPro Bioscience Inc. Detergent types and critical micelle concentrations (CMC). [Link]

-

PLOS. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. [Link]

-

Max Planck Institute of Colloids and Interfaces. Micelle Formation. [Link]

-

MDPI. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. [Link]

-

RSC Publishing. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. [Link]

-

Sygnature Discovery. Introduction to Detergents for Membrane Protein Solubilisation. [Link]

-

WikiJournal of Science. Thermodynamics of micellization. [Link]

-

bioWORLD. n-Dodecyl-β-D-Maltopyranoside | BioDetergents™. [Link]

-

Wikipedia. Thermodynamics of micellization. [Link]

-

SASBDB. SASDCY6 – T2 in b-DDM micelle (SEC-SAXS). [Link]

-

TA Instruments. Applications Note Thermodynamics of Micelle Formation. [Link]

-

PubMed. Thermodynamics of micellization from heat-capacity measurements. [Link]

-

European Synchrotron Radiation Facility (ESRF). From spheres to worms: monitoring transformation kinetics of surfactant micelles using time-resolved SAXS. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. tainstruments.com [tainstruments.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. Anatrace.com [anatrace.com]

- 8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural properties of beta-dodecylmaltoside and C12E6 mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azom.com [azom.com]

- 14. biophys.uni-saarland.de [biophys.uni-saarland.de]

- 15. SASDCY6 – T2 in b-DDM micelle (SEC-SAXS) [sasbdb.org]

- 16. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 17. muser-my.com [muser-my.com]

- 18. researchgate.net [researchgate.net]

- 19. Reverse Micelle Encapsulation of Proteins for NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 22. mdpi.com [mdpi.com]

- 23. Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biosynth.com [biosynth.com]

- 26. You are being redirected... [bio-world.com]

- 27. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Dodecyl β-D-thiomaltopyranoside (DTM): A High-Efficacy Detergent for Membrane Biology

Executive Summary

The study of integral membrane proteins (IMPs)—critical targets for drug development and fundamental biological research—is perpetually hampered by the challenge of extracting and stabilizing these molecules outside their native lipid bilayer environment. The choice of detergent is paramount, often dictating the success or failure of downstream functional and structural analyses. This guide provides an in-depth technical overview of Dodecyl β-D-thiomaltopyranoside (DTM), a non-ionic detergent engineered for superior performance in membrane protein research. We will explore its unique physicochemical properties, contrast it with its commonly used analog, n-Dodecyl-β-D-maltopyranoside (DDM), and provide field-proven methodologies for its application in protein extraction, stabilization, and crystallization.

The Foundational Challenge: Isolating Membrane Proteins

Integral membrane proteins are amphipathic molecules with hydrophobic domains embedded within the lipid bilayer and hydrophilic regions exposed to the aqueous environment. To study them in vitro, they must be gently coaxed from the membrane into a soluble state. This process, known as solubilization, requires a detergent—an amphipathic molecule that can replace the native lipids and shield the protein's hydrophobic surfaces in an aqueous buffer.

The ideal detergent must be "mild," meaning it can disrupt lipid-lipid and protein-lipid interactions without disrupting the protein-protein interactions essential for the protein's native structure and function.[1][2] Harsh detergents, like ionic detergents, often lead to denaturation.[3] Non-ionic detergents are therefore the tools of choice for preserving the biological integrity of the target protein.[4][5]

Introducing Dodecyl β-D-thiomaltopyranoside (DTM)

DTM is a high-purity, non-ionic detergent belonging to the alkyl glycoside family. Its structure consists of a hydrophilic maltose headgroup and a 12-carbon hydrophobic alkyl (dodecyl) tail. A key distinguishing feature is the thio-glycosidic bond linking the headgroup and tail.

The Significance of the Thio-Glycosidic Bond:

The primary structural difference between DTM and the widely used DDM is the substitution of a sulfur atom for an oxygen atom in the glycosidic linkage. This seemingly minor change imparts a critical advantage: resistance to β-glycosidase enzymes. These enzymes, which can be present as contaminants in cellular lysates, can cleave the headgroup from oxygen-linked detergents like DDM, leading to detergent degradation, sample heterogeneity, and potential protein destabilization over time. The thio-linkage in DTM is not susceptible to these enzymes, ensuring greater chemical stability throughout lengthy purification and experimental procedures.

Physicochemical Properties: A Quantitative Analysis

The behavior and efficacy of a detergent are governed by its physicochemical properties. The most critical of these is the Critical Micelle Concentration (CMC) , defined as the concentration above which detergent monomers self-assemble into non-covalent aggregates called micelles.[6][7] It is only above the CMC that detergents can effectively solubilize membranes.[8][9]

DTM's low CMC is highly advantageous. It means that less detergent is required to form the micelles necessary for solubilization, which reduces the concentration of free detergent monomers in the solution. This is crucial for two reasons:

-

Enhanced Stability: High concentrations of monomeric detergent can be denaturing.

-

Efficient Removal: While a low CMC makes dialysis slower compared to high-CMC detergents, the overall lower amount of detergent needed simplifies its eventual removal or exchange if required for downstream applications.[10][11]

The table below compares the key properties of DTM with other commonly used non-ionic detergents.

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number | Key Feature |

| Dodecyl β-D-thiomaltopyranoside | DTM | 526.6 | ~0.05[12] | ~126[12] | Thio-linkage, resistant to glycosidases |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.6 | ~0.17[2][13] | ~78-149[2][13] | Most common maltoside, workhorse detergent |

| n-Decyl-β-D-maltopyranoside | DM | 482.6 | ~1.7-2.2 | ~62-94 | Shorter alkyl chain, larger micelles than OG |

| n-Octyl-β-D-glucopyranoside | OG | 292.4 | ~20-25[1] | ~27[2] | High CMC, easily removed by dialysis |

| Lauryl Maltose Neopentyl Glycol | LMNG | 1263.4 | ~0.01[1] | ~72[1] | Novel architecture, excellent for stabilizing delicate proteins |

Data compiled from multiple sources.[1][2][12][13] Values can vary slightly depending on buffer conditions (e.g., ionic strength, pH).

Core Applications & Methodologies

As a Senior Application Scientist, my focus is not just on the "what" but the "why." The following sections detail not only the protocols but the scientific reasoning that ensures reproducible, high-quality results.

Mechanism and Workflow of Membrane Protein Solubilization

The primary function of DTM is to create a membrane-mimicking environment in an aqueous solution. This process involves the detergent partitioning into the lipid bilayer, disrupting it, and ultimately forming mixed micelles containing lipids and detergent, as well as protein-detergent complexes (PDCs) where the detergent's hydrophobic tails coat the transmembrane domains of the protein.

The general experimental procedure follows a logical progression from cell harvesting to a purified, stable protein sample. This workflow is critical for ensuring the integrity of the final product.

Detailed Protocol: Membrane Protein Extraction with DTM

This protocol is a robust starting point. Self-validation principle: The success of each step is confirmed before proceeding, for example, by Western blot analysis of fractions to track the protein of interest.

Prerequisites:

-

Cell pellet expressing the target membrane protein.

-

All buffers should be pre-chilled to 4°C. Protease inhibitors are essential and should be added fresh.[14]

Buffers:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitor cocktail.

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% (w/v) DTM, protease inhibitor cocktail.

Methodology:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

-

Lyse cells using an appropriate mechanical method (e.g., sonication on ice, high-pressure homogenization). The goal is to achieve >95% cell disruption without generating excessive heat, which can denature the protein.

-

Rationale: Mechanical lysis is preferred over chemical methods to avoid introducing additional reagents that could interfere with downstream steps.

-

-

Membrane Isolation:

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and heavy inclusion bodies.

-

Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

-

Centrifuge the supernatant at >100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction). The resulting membrane pellet should be a translucent, brownish color.

-

Rationale: This two-step centrifugation process separates the membranes, which contain the protein of interest, from both soluble cytosolic proteins and insoluble aggregates.[15]

-

-

Solubilization:

-

Resuspend the membrane pellet gently in Solubilization Buffer. A Dounce homogenizer can be used to ensure a uniform suspension. Aim for a total protein concentration of 5-10 mg/mL.

-

The DTM concentration of 1% (w/v) is ~19 mM, which is well above its CMC of 0.05 mM. This high detergent-to-protein ratio is critical for efficient extraction.[9]

-

Incubate the suspension with gentle rotation or stirring for 1-2 hours at 4°C.

-

Rationale: The incubation allows time for the DTM to intercalate into the membrane and form stable PDCs. Performing this step at 4°C minimizes protease activity and maintains protein stability.

-

-

Clarification:

-

Centrifuge the solubilized mixture at >100,000 x g for 1 hour at 4°C.

-

The supernatant now contains the solubilized membrane protein in DTM micelles. The pellet contains unsolubilized membrane fragments and aggregated proteins.

-

Carefully collect the supernatant without disturbing the pellet. This is the sample that will proceed to purification.

-

Rationale: This final high-speed spin is crucial to remove any material that was not successfully solubilized, ensuring that only clear, soluble PDCs are loaded onto the chromatography column.

-

Stabilization and Crystallization

Stabilization: Once in a DTM micelle, the protein is generally more stable than in harsher detergents.[16][17] For particularly delicate proteins, stability can be further enhanced by adding lipids or cholesterol analogs like cholesteryl hemisuccinate (CHS) to the DTM-containing buffers.[18] The goal is to create a more native-like environment within the micelle.

Crystallization: Structural biology is a primary application for high-purity detergents like DTM.[1]

-

Detergent Purity is Key: DTM's defined, homogeneous nature is superior to polydisperse detergents like Triton X-100, which can interfere with crystal lattice formation.[1]

-

Optimizing Concentration: For crystallization, the DTM concentration is often lowered during purification (e.g., via size-exclusion chromatography) to just above the CMC. This reduces the amount of "empty" micelles that can increase phase separation and inhibit crystallization.[10][19]

-

Detergent Exchange: If necessary, a protein purified in DTM can be exchanged into a different detergent (e.g., one that forms smaller micelles, like OG) during an ion-exchange or affinity chromatography step by washing the column extensively with a buffer containing the new detergent.[20]

Troubleshooting & Advanced Considerations

-

Low Solubilization Yield: If the protein of interest remains in the pellet after clarification, consider increasing the DTM concentration (e.g., to 1.5-2.0%), increasing the solubilization time, or adjusting the ionic strength of the buffer.

-

Protein Aggregation: Aggregation after purification can sometimes be mitigated by increasing the DTM concentration in the final buffer to 2-3x the CMC or by screening for stabilizing additives.

-

Loss of Activity: Confirm that the protein's native conformation is preserved using functional assays or biophysical methods like circular dichroism. The mild nature of DTM makes it an excellent choice to preserve protein activity.[21]

Conclusion

Dodecyl β-D-thiomaltopyranoside (DTM) represents a strategic choice for researchers facing challenges in membrane protein solubilization and stabilization. Its low CMC, defined micellar properties, and, most importantly, its resistance to enzymatic degradation provide a robust and stable environment for isolating IMPs in their native, active state. By understanding the principles behind its action and applying the rigorous, self-validating protocols outlined in this guide, scientists and drug developers can significantly improve their chances of success in the demanding field of membrane biology.

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Zhang, R., et al. (2017). Lipid-like Peptides can Stabilize Integral Membrane Proteins for Biophysical and Structural Studies. Angewandte Chemie International Edition, 56(30), 8854-8858. [Link]

-

Liu, J., et al. (2017). Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research, 16(2), 1010-1019. [Link]

-

Hota, P. K., et al. (2020). Stabilization and structure determination of integral membrane proteins by termini restraining. Nature Protocols, 15(4), 1433-1463. [Link]

-

Schäfer, C., et al. (2022). Non-ionic hybrid detergents for protein delipidation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(9), 183958. [Link]

-

Kan, G., et al. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Biomolecules, 11(10), 1435. [Link]

-

CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. CUSABIO TECHNOLOGY LLC. [Link]

-

Carpenter, E. P., Beis, K., Cameron, A. D., & Iwata, S. (2008). Overcoming the challenges of membrane protein crystallography. Current Opinion in Structural Biology, 18(5), 581-586. [Link]

-

Domicevica, L., et al. (2024). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Computational and Structural Biotechnology Journal, 24, 1-15. [Link]

-

Alfa Chemistry. (2024, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Detergent: N-Dodecyl-β-D-maltoside for Protein Research. [Link]

-

Rabilloud, T., et al. (2001). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 1(5), 699-704. [Link]

-

CD BioGlyco. (n.d.). Dodecyl β-D-thiomaltopyranoside, Purity ≥95%. [Link]

-

Zhou, Y., et al. (2012). Synthesis and Properties of Dodecyl Trehaloside Detergents for Membrane Protein Studies. Langmuir, 28(31), 11545-11554. [Link]

-

National Center for Biotechnology Information. (n.d.). Decyl beta-D-maltopyranoside. PubChem Compound Database. [Link]

-

García-Nafría, J., & Tate, C. G. (2019). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Biomolecules, 9(9), 449. [Link]

-

O'Connell, J. D., et al. (2013). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods, 60(1), 3-10. [Link]

-

ChemBK. (n.d.). n-Dodecyl-beta-D-maltoside. [Link]

-

Wikipedia contributors. (2024, November 26). Critical micelle concentration. In Wikipedia, The Free Encyclopedia. [Link]

-

Hunte, C., & Richers, S. (2008). Expression and Purification of Membrane Proteins. In The Wolfson Centre for Applied Structural Biology. [Link]

-

Protocol Online. (2013, May 9). Membrane Protein Extraction. [Link]

-

Miller, P. S., et al. (2011). High-level expression and purification of Cys-loop ligand-gated ion channels in a tetracycline-inducible stable mammalian cell line: GABA A and serotonin receptors. Protein Science, 20(3), 478-486. [Link]

-

Zhou, Y., et al. (2012). Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies. Langmuir, 28(31), 11545-11554. [Link]

-

SynPep. (n.d.). Dodecyl b-D-thiomaltopyranoside1g. [Link]

-

Hampton Research. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. [Link]

-

Mey, I., et al. (2019). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Advances, 9(12), 6539-6552. [Link]

-

Creative Biostructure. (n.d.). Non-ionic Detergents. [Link]

-

Hopax Fine Chemicals. (2020, October 16). What is the critical micelle concentration (CMC)?[Link]

-

Tsuchiya, T., & Saito, S. (1984). Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry. Journal of Biochemistry, 96(5), 1593-1597. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cusabio.com [cusabio.com]

- 4. youtube.com [youtube.com]

- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 6. technotes.alconox.com [technotes.alconox.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the critical micelle concentration (CMC)? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Anatrace.com [anatrace.com]

- 13. cdn.anatrace.com [cdn.anatrace.com]

- 14. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane Protein Extraction - Biochemistry [protocol-online.org]

- 16. Lipid‐like Peptides can Stabilize Integral Membrane Proteins for Biophysical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hamptonresearch.com [hamptonresearch.com]

- 20. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dodecyl-beta-D-maltopyranoside, Non-ionic detergent (ab142204) | Abcam [abcam.com]

The Advent of Thiomaltoside-Based Detergents: A Technical Guide to Revolutionizing Membrane Protein Structural Biology

Abstract

The study of integral membrane proteins (IMPs), a class of proteins critical to cellular function and prominent as drug targets, has been historically hampered by their inherent instability once removed from their native lipid bilayer environment. Traditional detergents, while effective at solubilizing IMPs, often lead to denaturation and loss of function, creating a significant bottleneck in structural and functional studies. This guide provides an in-depth technical exploration of the discovery and development of thiomaltoside-based detergents, a class of amphiphiles that has revolutionized the field of membrane protein research. We will delve into the rationale behind their design, their chemical synthesis, and their superior properties for stabilizing and crystallizing IMPs, with a particular focus on the widely successful Maltose-Neopentyl Glycol (MNG) amphiphiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for their own research endeavors.

The Challenge: Bridging the Gap Between the Membrane and the Test Tube

Integral membrane proteins are notoriously difficult to study in vitro.[1] Their hydrophobic transmembrane domains, essential for their function within the cell membrane, readily aggregate and denature in aqueous solutions. For decades, the primary strategy for studying these proteins has been to replace the native lipid bilayer with a detergent micelle, a spherical assembly of amphipathic molecules that shield the protein's hydrophobic surfaces from the aqueous environment.[2][3]

However, the ideal detergent must walk a fine line: it needs to be strong enough to extract the protein from the membrane but gentle enough to maintain its native structure and function.[4] Many conventional detergents, such as the harsher ionic detergents or even some non-ionic detergents with short alkyl chains, can strip away essential lipids and disrupt the delicate tertiary and quaternary structures of membrane proteins, leading to irreversible denaturation.[5][6][7] This "over-delipidation" is a major obstacle to obtaining high-quality protein preparations suitable for structural determination by techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[6][8]

The quest for milder, more effective detergents has been a driving force in membrane protein biochemistry, leading to the development of various classes of amphiphiles. Among these, glycosidic-based detergents, particularly those with a maltose headgroup, have shown great promise due to their non-ionic nature and ability to form stable micelles.[2][9]

The Innovation: The Rise of Thiomaltoside Detergents

A significant breakthrough in detergent design was the introduction of the thioether linkage in the glycosidic bond, leading to the development of thiomaltoside detergents. Replacing the oxygen atom with a sulfur atom in the bond connecting the hydrophilic sugar headgroup to the hydrophobic alkyl tail confers resistance to degradation by β-glucosidase enzymes.[10] This enhanced chemical stability is crucial for long-term experiments, such as crystallization trials, where the protein-detergent complex must remain stable for extended periods.[10]

Alkyl Thiomaltosides: The First Generation

The synthesis of a series of alkyl thiomaltosides marked an important step forward in membrane biochemistry.[11] These non-ionic detergents demonstrated excellent solubilization efficiency for membrane proteins from various organisms, including Vibrio parahaemolyticus and Escherichia coli.[11] Notably, alkyl thiomaltosides with longer alkyl chains showed improved solubilization capabilities.[11] Furthermore, proteins solubilized with these detergents, such as H+-translocating ATPase, exhibited higher specific activity compared to those solubilized with other non-ionic detergents like octyl glucoside.[11]

A prominent and widely used example is n-dodecyl-β-D-thiomaltoside (DDM) . While technically a maltoside, its synthesis and properties are closely related to thiomaltosides and it is often used as a benchmark for newer detergents. DDM has been instrumental in the successful crystallization of numerous membrane proteins.[2][12][13][14]

The Apex of Design: Maltose-Neopentyl Glycol (MNG) Amphiphiles

While alkyl thiomaltosides represented a significant improvement, the quest for even greater stability, particularly for challenging targets like G protein-coupled receptors (GPCRs), continued. This led to the development of a novel class of amphiphiles: the Maltose-Neopentyl Glycol (MNG) amphiphiles .[15][16][17]

The innovative design of MNGs features a central quaternary carbon atom derived from neopentyl glycol, which allows for the attachment of two hydrophilic maltose groups and two lipophilic alkyl chains.[16] This unique architecture was intended to introduce subtle conformational restraints, leading to more defined and stable micelles.[16]

Lauryl Maltose Neopentyl Glycol (LMNG): The Gold Standard

Among the MNG family, Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a particularly successful and widely adopted detergent.[17][18][19][20][21][22] Its structure, with two lauryl (C12) chains and two maltose headgroups, provides a superior environment for stabilizing delicate membrane proteins.[18][23]

The enhanced stability imparted by LMNG is attributed to several factors:

-

Reduced Micelle Dynamics: The dual-chain structure leads to less dynamic micelles compared to single-chain detergents like DDM.[23][24][25]

-

Improved Hydrophobic Shielding: The two alkyl chains pack more effectively around the transmembrane domain of the protein, providing better shielding from the aqueous environment.[23][24]

-

Enhanced Hydrogen Bonding: The two maltose headgroups can form extensive hydrogen bond networks with the extracellular and intracellular loops of the protein, further stabilizing its structure.[23]

These properties have made LMNG the detergent of choice for the solubilization, purification, and structural determination of a wide range of challenging membrane proteins, especially GPCRs.[15][19][23][24]

Physicochemical Properties: A Comparative Overview

The effectiveness of a detergent is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC) . The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[26][27][28][29] A low CMC is generally desirable as it means that a lower concentration of detergent is needed to maintain the protein in a solubilized state, which can be advantageous for downstream applications.

| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | CMC (mM) |

| n-Octyl-β-D-glucopyranoside | OG | Glucoside | 292.37 | ~20-25 |

| n-Dodecyl-β-D-maltoside | DDM | Maltoside | 510.62 | ~0.17 |

| n-Dodecyl-β-D-thiomaltoside | DDM (thio) | Thiomaltoside | 526.68 | Not readily available |

| Lauryl Maltose Neopentyl Glycol | LMNG | MNG Amphiphile | 1005.19 | ~0.01 |

Note: CMC values can vary depending on buffer conditions (e.g., ionic strength, pH, temperature).[29]

The significantly lower CMC of LMNG compared to DDM and OG highlights its efficiency in forming stable micelles at very low concentrations.

Experimental Workflows: Harnessing the Power of Thiomaltoside-Based Detergents

The successful application of thiomaltoside-based detergents requires careful optimization of experimental protocols. Below are generalized workflows for membrane protein solubilization and purification.

Workflow for Membrane Protein Solubilization

Caption: A generalized workflow for the solubilization of integral membrane proteins using thiomaltoside-based detergents.

Step-by-Step Protocol for Membrane Protein Solubilization

-

Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation techniques. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

-

Detergent Addition: Add the chosen thiomaltoside-based detergent (e.g., LMNG) to the membrane suspension to a final concentration typically between 1% and 2% (w/v). The optimal concentration should be determined empirically.

-

Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for efficient solubilization.

-

Clarification: Remove insoluble material by ultracentrifugation at approximately 100,000 x g for 1 hour at 4°C.

-

Collection: Carefully collect the supernatant, which now contains the solubilized protein-detergent complexes, for downstream purification.

Workflow for Affinity Chromatography Purification

Caption: A typical workflow for the purification of a solubilized membrane protein using affinity chromatography.

Step-by-Step Protocol for Affinity Chromatography Purification

-

Column Equilibration: Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing a low concentration of the detergent used for solubilization (e.g., 0.01% LMNG). This concentration should be above the detergent's CMC.

-

Sample Loading: Load the clarified supernatant containing the solubilized protein onto the equilibrated column.

-

Washing: Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein of interest using a competitive ligand (e.g., imidazole for His-tagged proteins) in a buffer containing the same low concentration of detergent.

-

Analysis: Analyze the eluted fractions for the presence and purity of the target protein using methods such as SDS-PAGE and Western blotting.

Synthesis of Thiomaltoside-Based Detergents: A Glimpse into the Chemistry

The synthesis of thiomaltoside-based detergents is a multi-step process that requires expertise in carbohydrate chemistry. A general strategy involves the preparation of a glycosyl donor and its subsequent reaction with a hydrophobic alcohol.

For example, the synthesis of branched-chain β-D-maltoside detergents can be achieved with high stereoselectivity using a perbenzoylated ethylthiomaltoside as the glycosyl donor.[30] This donor is reacted with a secondary alcohol in the presence of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate.[30]

A simplified representation of the synthesis of an alkyl thiomaltoside is as follows:

-

Protection of Maltose: The hydroxyl groups of maltose are protected, typically by acetylation, to prevent unwanted side reactions.

-

Activation of the Anomeric Carbon: The anomeric carbon (C1) is activated to facilitate the formation of the glycosidic bond. This can be achieved by converting the anomeric hydroxyl group to a good leaving group, such as a bromide.

-

Glycosylation with a Thiol: The activated maltose derivative is then reacted with an alkyl thiol (R-SH) to form the thioether linkage.

-

Deprotection: The protecting groups are removed to yield the final alkyl thiomaltoside product.

The synthesis of more complex MNG amphiphiles involves the initial construction of the neopentyl glycol core with its two hydrophobic tails, followed by the attachment of the two maltose headgroups.[16]

Future Directions: Beyond LMNG

The remarkable success of LMNG has spurred further innovation in detergent design. Researchers are now exploring modifications to the MNG scaffold, such as creating asymmetrical MNGs (A-MNGs) with different alkyl chain lengths, to further fine-tune the properties of the detergent micelle for specific membrane proteins.[31] Additionally, the development of "foldable detergents" and other novel amphiphilic architectures aims to provide even greater control over membrane protein stabilization.[32]

Conclusion

The discovery and development of thiomaltoside-based detergents, culminating in the highly effective MNG amphiphiles like LMNG, have been a watershed moment for membrane protein research. These sophisticated tools have enabled the structural and functional characterization of numerous previously intractable membrane proteins, providing invaluable insights into their mechanisms of action and paving the way for structure-based drug design. As detergent chemistry continues to evolve, we can anticipate the development of even more powerful and versatile tools that will further expand the frontiers of our understanding of this critical class of proteins.

References

-

Chittori, S., et al. (2018). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. PMC - NIH. [Link]

-

Tsuchiya, T., & Saito, S. (1984). Introduction of a Series of Alkyl Thiomaltosides, Useful New Non-Ionic Detergents, to Membrane Biochemistry. Journal of Biochemistry. [Link]

-

Du, Y., et al. (2021). Detergent-free systems for structural studies of membrane proteins. PMC - NIH. [Link]

-

Hiruma-Shimizu, K., et al. (2014). Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods. [Link]

-

Kragh-Hansen, U., et al. (2013). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Publishing. [Link]

-

Hiruma-Shimizu, K., et al. (2014). Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. Semantic Scholar. [Link]

-

Request PDF. (n.d.). Detergents in Membrane Protein Purification and Crystallisation. ResearchGate. [Link]

-

Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. PubMed Central. [Link]

-

Chemistry For Everyone. (2023). How Do Detergents Denature Proteins? YouTube. [Link]

-

Yen, H.-Y., et al. (2012). Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. PMC - NIH. [Link]

-

Alfa Chemistry. (2023). Non-Ionic Detergents in Membrane Protein Research. YouTube. [Link]

-

Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. ResearchGate. [Link]

-

Creative Biolabs. Lauryl Maltose Neopentyl Glycol. [Link]

-

Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? PMC - PubMed Central - NIH. [Link]

-

Chae, P. S., et al. (2010). Maltose–neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Springer Nature Experiments. [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

History of Detergents. (n.d.). Soaphistory.net. [Link]

-

Kragh-Hansen, U., et al. (2013). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. [Link]

-

Caffrey, M. (2015). Membrane proteins, detergents and crystals: what is the state of the art? PMC - NIH. [Link]

-

Sygnature Discovery. (2022). Introduction to Detergents for Membrane Protein Solubilisation. Peak Proteins. [Link]

-

Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? PubMed. [Link]

-

Sutili, F. K., et al. (2017). Synthetic detergents: 100 years of history. PMC - NIH. [Link]

-

Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Semantic Scholar. [Link]

-

Lee, S., et al. (2016). How do short chain non-ionic detergents destabilize GPCRs? PMC - NIH. [Link]

-

The Detergent Standard for over 50 Years. (n.d.). TeachLine. [Link]

-

Du, Y., et al. (2019). Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization. PMC - NIH. [Link]

-

Pars Zolal Behdasht. (2023). History of the use of enzymes in the detergent industry. [Link]

-

Kragh-Hansen, U., et al. (2013). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. ResearchGate. [Link]

-

Agnew, C., et al. (2022). Pitfalls in the Modeling of Maltoside Detergents in Protein Structures. PMC. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

Du, Y., et al. (2021). Detergent-free systems for structural studies of membrane proteins. Memtein. [Link]

-

van der Veen, J., et al. (2023). Design and Synthesis of Hetero-Bicephalic Detergents for Native Mass Spectrometry of Membrane Proteins. PMC - PubMed Central. [Link]

-

de Souza, A. C. C., et al. (2016). Synthesis of a 3-Thiomannoside. PubMed. [Link]

Sources

- 1. Maltose–neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detergent-free systems for structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. memtein.com [memtein.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Introduction of a series of alkyl thiomaltosides, useful new non-ionic detergents, to membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. | Semantic Scholar [semanticscholar.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]

- 16. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 19. Lauryl maltose neopentyl glycol | TargetMol [targetmol.com]

- 20. apexbt.com [apexbt.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. Lauryl maltose neopentyl glycol (MNG-3; LMNG) | Others | 1257852-96-2 | Invivochem [invivochem.com]

- 23. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. How Do Branched Detergents Stabilize GPCRs in Micelles? | Semantic Scholar [semanticscholar.org]

- 26. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 30. Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 32. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Dodecyl β-D-thiomaltopyranoside in Modern Structural Biology

An In-Depth Technical Guide to the Solubility and Stability of Dodecyl β-D-thiomaltopyranoside in Aqueous Solutions

Dodecyl β-D-thiomaltopyranoside, often abbreviated as DDM or LTM (Lauryl Thiomaltoside), is a high-purity, non-ionic detergent indispensable for the study of membrane proteins. Its molecular architecture, featuring a hydrophilic maltose head group and a twelve-carbon hydrophobic alkyl tail, makes it exceptionally effective at solubilizing and stabilizing these complex biomolecules outside of their native lipid bilayer environment.[1]

The defining feature of this detergent is the thioether linkage connecting the dodecyl chain to the maltose head. This bond confers significantly enhanced chemical stability, particularly against hydrolysis, when compared to its oxygen-linked counterpart, n-Dodecyl-β-D-maltopyranoside. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the solubility and stability characteristics of Dodecyl β-D-thiomaltopyranoside, offering field-proven insights and actionable protocols to ensure its optimal use in demanding applications such as structural biology and functional assays.

Core Physicochemical Properties

A foundational understanding of Dodecyl β-D-thiomaltopyranoside begins with its key physicochemical parameters. These properties dictate its behavior in aqueous solutions and are critical for designing effective protein extraction and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₆O₁₀S | |

| Molecular Weight | 526.6 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Critical Micelle Concentration (CMC) | ~0.05 mM (in H₂O) | [2] |

| Aggregation Number | ~126 (in H₂O) | [2] |

| Purity | Typically ≥ 98% | [2] |

Solubility Profile in Aqueous Media

Dodecyl β-D-thiomaltopyranoside is readily soluble in water. Commercial preparations report a solubility of at least 10% (w/v) in water at 20°C.[2] The dissolution process is driven by its amphiphilic nature. At concentrations below its Critical Micelle Concentration (CMC) of approximately 0.05 mM, the detergent exists primarily as monomers. Above the CMC, these monomers self-assemble into stable micelles, which are essential for solubilizing membrane proteins by encapsulating their hydrophobic transmembrane domains.

Mechanism of Solubilization

The power of Dodecyl β-D-thiomaltopyranoside lies in its ability to form a "surrogate membrane" environment. The hydrophobic dodecyl tails of the detergent molecules cluster to form the core of the micelle, while the hydrophilic maltose heads face outward into the aqueous solvent. This structure effectively shields the hydrophobic regions of a membrane protein from the polar environment, thereby preventing aggregation and preserving its native conformation and activity.

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol describes a standardized procedure for preparing a filtered, aqueous stock solution of Dodecyl β-D-thiomaltopyranoside suitable for most research applications.

Sources

An In-Depth Technical Guide to the Aggregation Number and Micelle Size of Dodecyl β-D-thiomaltopyranoside (DTM)

Introduction: The Role of Dodecyl β-D-thiomaltopyranoside in Modern Research

Dodecyl β-D-thiomaltopyranoside (DTM) is a non-ionic detergent that has carved out a crucial niche in the fields of biochemistry and structural biology. Its amphipathic nature, characterized by a hydrophobic dodecyl chain and a hydrophilic thiomaltoside headgroup, makes it an effective agent for solubilizing membrane proteins, preserving their native conformation and activity. The thioether linkage in DTM offers enhanced chemical stability against glycosidases compared to its ester-linked counterpart, Dodecyl β-D-maltopyranoside (DDM), a feature that is particularly advantageous in long-term experiments. Understanding the solution behavior of DTM—specifically its propensity to self-assemble into micelles—is paramount for its effective use. This guide provides a comprehensive overview of the key micellar properties of DTM, the aggregation number and micelle size, and details the rigorous experimental methodologies used to determine them.

Core Concepts in DTM Micellization

The utility of any detergent is fundamentally governed by its self-assembly properties in aqueous solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC) , detergent monomers spontaneously associate to form larger, organized structures called micelles.

-

Critical Micelle Concentration (CMC): This is the concentration of surfactant above which micelles form. It represents the maximum concentration of monomeric detergent in solution. DTM possesses a relatively low CMC, which signifies a higher stability of its micelles.

-

Aggregation Number (Nagg): This is the average number of individual detergent molecules that constitute a single micelle. It is a key determinant of the micelle's size and its interaction with membrane proteins.

-

Micelle Size: This can be described by the micellar molecular weight (the sum of the molecular weights of the constituent monomers) or the hydrodynamic radius (Rh) of the micelle in solution.

These parameters are not fixed values; they can be influenced by experimental conditions such as temperature, pH, and ionic strength. Therefore, their precise determination under the relevant experimental conditions is crucial for reproducible and reliable results.

Physicochemical Properties of Dodecyl β-D-thiomaltopyranoside

The following table summarizes the key physicochemical properties of DTM, providing a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₆O₁₀S | |

| Molecular Weight | 526.6 g/mol | |

| Critical Micelle Concentration (CMC) in H₂O | ~0.05 mM (0.0026%) | [1] |

| Aggregation Number (Nagg) in H₂O | ~126 | [1] |

Experimental Determination of Aggregation Number and Micelle Size

A multi-technique approach is often employed to gain a comprehensive understanding of micellar properties. Here, we detail the principles and protocols for four gold-standard techniques: Static Light Scattering (SLS), Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC), and Fluorescence Quenching.